Leukotrien B4-Dimethylamid

Übersicht

Beschreibung

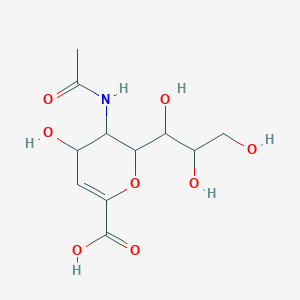

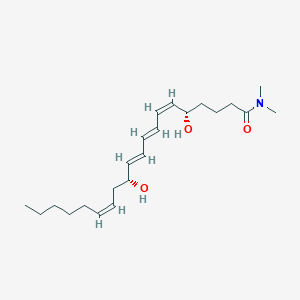

Leukotriene B4 dimethyl amide is a compound with the molecular formula C22H37NO3. It is known for its role as an immunomodulator, stimulating the contraction of isolated guinea pig lung entities and human neutrophil migration . This compound is a derivative of leukotriene B4, a potent lipid chemoattractant involved in inflammatory responses.

Wissenschaftliche Forschungsanwendungen

Leukotrien-B4-Dimethylamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die chemischen Eigenschaften und Reaktionen von Leukotrien-Derivaten zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Rolle von Leukotrienen bei Immunantworten und Entzündungen zu untersuchen.

Medizin: Leukotrien-B4-Dimethylamid wird auf seine potenziellen entzündungshemmenden Eigenschaften und seine Fähigkeit untersucht, das Verhalten von Immunzellen zu modulieren.

Industrie: Es wird bei der Entwicklung von Pharmazeutika verwendet, die auf Leukotrien-Pfade abzielen

Wirkmechanismus

Leukotrien-B4-Dimethylamid übt seine Wirkungen aus, indem es mit Leukotrien-Rezeptoren interagiert, insbesondere mit BLT1 und BLT2. Diese Rezeptoren sind an der Aktivierung und Migration von Leukozyten beteiligt. Die Bindung von Leukotrien-B4-Dimethylamid an diese Rezeptoren löst eine Kaskade von intrazellulären Signalwegen aus, darunter die Aktivierung von G-Proteinen und nachgeschalteten Effektoren wie Phospholipase C und Proteinkinase C .

Wirkmechanismus

Target of Action

Leukotriene B4 dimethyl amide primarily targets the Leukotriene B4 receptor 1 (BLT1) . BLT1 plays crucial roles in acute inflammatory responses and is a valuable target for anti-inflammation treatment . It is expressed exclusively in the immune system .

Mode of Action

Leukotriene B4 dimethyl amide, as an immunomodulator, stimulates the contraction of isolated guinea pig lung entities . It also stimulates human neutrophil migration . The binding of Leukotriene B4 (LTB4) to its receptors (BLT1 and BLT2) activates leukocytes and prolongs their survival .

Biochemical Pathways

Leukotrienes are a family of eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . Leukotrienes use lipid signaling to convey information to either the cell producing them (autocrine signaling) or neighboring cells (paracrine signaling) in order to regulate immune responses .

Result of Action

The result of Leukotriene B4 dimethyl amide’s action is the modulation of immune responses. By binding to the BLT1 receptor, it stimulates the contraction of isolated guinea pig lung entities and human neutrophil migration . This leads to the activation of leukocytes and prolongation of their survival , which can have significant effects on the body’s immune response.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Leukotriene B4 dimethyl amide. For instance, the environment’s influence on the epigenome can affect genome function, which in turn can impact the effectiveness of the compound

Biochemische Analyse

Biochemical Properties

Leukotriene B4 dimethyl amide plays a significant role in biochemical reactions, particularly in the modulation of inflammatory responses. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the Leukotriene B4 receptor, where it acts as an antagonist . This interaction inhibits the binding of Leukotriene B4 to its receptor, thereby modulating the inflammatory response. Additionally, Leukotriene B4 dimethyl amide has been shown to inhibit the degranulation of human neutrophils and the release of lysozyme from rat polymorphonuclear leukocytes .

Cellular Effects

Leukotriene B4 dimethyl amide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce reactive oxygen species (ROS) generation and leukocyte adherence during acute hypoxia . This reduction in ROS generation and leukocyte adherence highlights its potential anti-inflammatory properties. Furthermore, Leukotriene B4 dimethyl amide has been shown to inhibit the migration of human neutrophils, thereby reducing inflammation .

Molecular Mechanism

The molecular mechanism of action of Leukotriene B4 dimethyl amide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as an antagonist of the Leukotriene B4 receptor on guinea pig lung membranes, inhibiting the receptor’s activation and subsequent inflammatory response . Additionally, it inhibits the degranulation of human neutrophils and the release of lysozyme from rat polymorphonuclear leukocytes by binding to specific receptors and modulating their activity . This inhibition of receptor activation and enzyme activity contributes to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Leukotriene B4 dimethyl amide have been observed to change over time. Studies have shown that it remains stable under specific storage conditions and retains its activity for extended periods . Its long-term effects on cellular function have been less extensively studied.

Dosage Effects in Animal Models

The effects of Leukotriene B4 dimethyl amide vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit inflammatory responses without causing significant adverse effects . At higher doses, it may lead to toxic effects, including increased ROS generation and leukocyte adherence . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

Leukotriene B4 dimethyl amide is involved in various metabolic pathways, including the arachidonic acid pathway. It interacts with enzymes such as 5-lipoxygenase and Leukotriene A4 hydrolase, which are involved in the synthesis of Leukotriene B4 . By inhibiting these enzymes, Leukotriene B4 dimethyl amide reduces the production of pro-inflammatory mediators, thereby modulating the inflammatory response. Additionally, it affects metabolic flux and metabolite levels, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, Leukotriene B4 dimethyl amide is transported and distributed through specific transporters and binding proteins. It has been shown to interact with lipid-binding proteins, which facilitate its transport to target sites . This interaction with transporters and binding proteins ensures its effective distribution within cells and tissues, allowing it to exert its biological effects.

Subcellular Localization

Leukotriene B4 dimethyl amide exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize to the plasma membrane, where it interacts with its receptor and other signaling molecules . Additionally, it may undergo post-translational modifications that direct it to specific compartments or organelles, further modulating its activity and function within the cell .

Vorbereitungsmethoden

Die Synthese von Leukotrien-B4-Dimethylamid beinhaltet die Modifikation von Leukotrien B4. Spezifische Reaktionsbedingungen und industrielle Produktionsmethoden sind nicht weit verbreitet, aber der Prozess umfasst im Allgemeinen organische Synthesetechniken wie Amidierungsreaktionen .

Analyse Chemischer Reaktionen

Leukotrien-B4-Dimethylamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die in der Verbindung vorhandenen Hydroxylgruppen modifizieren.

Reduktion: Reduktionsreaktionen können die Doppelbindungen innerhalb des Moleküls verändern.

Vergleich Mit ähnlichen Verbindungen

Leukotrien-B4-Dimethylamid ist im Vergleich zu anderen Leukotrien-Derivaten aufgrund seiner spezifischen Modifikationen einzigartig. Zu den ähnlichen Verbindungen gehören:

Leukotrien B4: Die Muttersubstanz, bekannt für ihre starken entzündungsfördernden Wirkungen.

20-Carboxy-Leukotrien B4: Ein Derivat mit einer Carboxygruppe.

(5S,6S)-DiHETE: Ein weiteres Leukotrien-Derivat mit unterschiedlichen Hydroxylierungsmustern.

Diese Verbindungen weisen ähnliche biologische Aktivitäten auf, unterscheiden sich jedoch in ihrer chemischen Struktur und ihren spezifischen Wirkungen auf Leukotrien-Rezeptoren.

Eigenschaften

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-N,N-dimethylicosa-6,8,10,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c1-4-5-6-7-8-11-15-20(24)16-12-9-10-13-17-21(25)18-14-19-22(26)23(2)3/h8-13,16-17,20-21,24-25H,4-7,14-15,18-19H2,1-3H3/b10-9+,11-8-,16-12+,17-13-/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJRTSLPWQUASB-UKODYPNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201135236 | |

| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201135236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leukotriene B4 dimethylamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83024-92-4 | |

| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83024-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201135236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Leukotriene B4 dimethylamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

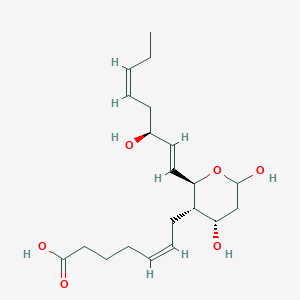

![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)